REACTION_CXSMILES
|
Cl[C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[OH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CN(C=O)C>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][O:15][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1)[CH3:21] |f:2.3.4|
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.573 mL
|
Type
|
reactant
|
Smiles
|
OCC(=O)OCC
|
Name
|
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OCC(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
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STIRRING
|
Details
|
the reaction was stirred at room temperature for 72 hours
|
Duration
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72 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was partially concentrated under reduced pressure for removal of THF
|
Type
|
ADDITION
|
Details
|
The resulting red solution was diluted with H2O (200 mL) and 1N HCl
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of hexanes with 10-70% EtOAc
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.55 mmol | |
AMOUNT: MASS | 2.43 g | |
YIELD: PERCENTYIELD | 61.7% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |